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Compound Name: (4-Thien-2-ylphenyl)methanol

Cat. No.: B1597441

An In-Depth Technical Guide to (4-Thien-2-ylphenyl)methanol for Researchers and Drug
Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic
moieties is a cornerstone of rational drug design. The thiophene ring, a five-membered
aromatic heterocycle containing a sulfur atom, is a particularly privileged scaffold. Its unique
electronic properties, ability to engage in various intermolecular interactions, and its role as a
bioisostere for the phenyl group have cemented its importance in the development of novel
therapeutics.[1][2] This guide provides a comprehensive technical overview of (4-Thien-2-
ylphenyl)methanol, a versatile building block that marries the advantageous properties of both
the thiophene and phenyl rings, connected by a flexible hydroxymethyl linker.

This document is intended for researchers, scientists, and drug development professionals,
offering in-depth insights into the physical and chemical properties, synthesis, reactivity, and
potential applications of (4-Thien-2-ylphenyl)methanol. The information presented herein is
curated to empower the scientific community to harness the full potential of this compound in
the pursuit of innovative therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to
its application in research and development. This section details the key physical and chemical
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characteristics of (4-Thien-2-ylphenyl)methanol.

Structural and General Properties

Property Value Source(s)
Chemical Name (4-Thien-2-ylphenyl)methanol
2-[4-
(Hydroxymethyl)phenyl]thiophe o
Synonyms ) CymitQuimica
ne, 4-(Thien-2-yl)benzyl
alcohol
CAS Number 81443-44-9 CymitQuimica
Molecular Formula C11H100S CymitQuimica
Molecular Weight 190.26 g/mol CymitQuimica
Yellow to light brown crystalline o
Appearance CymitQuimica
powder
Purity >95% CymitQuimica

Physical Properties

Property Value Source(s)
Melting Point 63-64 °C ChemicalBook
Boiling Point 272-274 °C (at 750 Torr) ChemicalBook

Poorly soluble in water;
Solubilit Soluble in organic solvents
olubility
such as ethanol, methanol,

and acetone.

Spectroscopic Data (Representative)

While specific experimental spectra for (4-Thien-2-ylphenyl)methanol are not readily available
in public databases, the following data for structurally similar compounds can be used for
representative purposes.
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'H NMR Spectroscopy

The proton NMR spectrum of a related compound, phenyl(thiophen-2-yl)methanol, provides
insight into the expected chemical shifts for (4-Thien-2-ylphenyl)methanol. The aromatic
protons of the phenyl and thiophene rings would typically appear in the range of & 7.0-8.0 ppm.
The benzylic methylene protons (-CH20H) would likely be observed as a singlet or a doublet (if
coupled to the hydroxyl proton) around & 4.6-4.8 ppm. The hydroxyl proton is expected to be a
broad singlet, with its chemical shift being concentration and solvent dependent.

3C NMR Spectroscopy

Based on analogous structures, the carbon NMR spectrum is expected to show signals for the
aromatic carbons of the phenyl and thiophene rings in the region of & 120-150 ppm. The
benzylic carbon (-CH20H) would likely appear around & 65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of (4-Thien-2-ylphenyl)methanol is expected to exhibit characteristic
absorption bands. A broad band in the region of 3500-3200 cm~* would correspond to the O-H
stretching vibration of the alcohol. C-H stretching vibrations of the aromatic rings would be
observed around 3100-3000 cm~1. The C-O stretching vibration would likely appear in the
1260-1050 cm~1 region. Aromatic C=C stretching vibrations are expected in the 1600-1400
cm~! range.[3]

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]* would be expected at m/z 190. Common
fragmentation patterns for benzylic alcohols include the loss of a hydrogen atom to form [M-1]+,
the loss of a hydroxyl radical to form [M-17]*, and the loss of the CH20H group to form [M-31]*.
Cleavage of the bond between the phenyl ring and the thiophene ring could also be observed.

Synthesis of (4-Thien-2-ylphenyl)methanol

The synthesis of (4-Thien-2-ylphenyl)methanol can be achieved through several established
synthetic routes. The choice of method often depends on the availability of starting materials,
desired scale, and laboratory capabilities. Two common and effective methods are the Suzuki-
Miyaura cross-coupling reaction and the Grignard reaction.
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Synthesis via Suzuki-Miyaura Cross-Coupling

This powerful palladium-catalyzed cross-coupling reaction is a highly efficient method for
forming carbon-carbon bonds.
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Figure 1: Suzuki-Miyaura Synthesis Workflow.
Experimental Protocol:

e Reaction Setup: To a flame-dried round-bottom flask, add 4-bromobenzyl alcohol (1.0 eq),
thiophene-2-boronic acid (1.2 eq), a palladium catalyst such as
tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0
eq).

e Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water
(e.q., 4:1 ratio).

o Reaction Execution: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) and
heat to reflux (typically 80-110 °C).
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e Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas
chromatography-mass spectrometry (GC-MS).

o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water
and extract with an organic solvent such as ethyl acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel

column chromatography.[4]

Synthesis via Grighard Reaction

The Grignard reaction provides an alternative route, particularly useful if the corresponding

Grignard reagent is readily accessible.
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Figure 2: Grignard Reaction Synthesis Workflow.
Experimental Protocol:

o Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert
atmosphere, add magnesium turnings (1.1 eq). Add a solution of 2-bromothiophene (1.0 eq)
in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise. A small crystal of iodine can be
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added to initiate the reaction. The formation of the Grignard reagent is usually indicated by a
color change and gentle reflux.[5][6][7][8][9]

o Reaction with Aldehyde: Cool the Grignard reagent to 0 °C and slowly add a solution of 4-
formylphenylboronic acid pinacol ester (0.9 eq) in anhydrous THF.

o Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for
several hours.

e Monitoring: Monitor the reaction progress by TLC.

o Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium
chloride. Extract the aqueous layer with an organic solvent.

 Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and
concentrate. Purify the crude product by column chromatography.

Chemical Reactivity and Potential Transformations

The chemical reactivity of (4-Thien-2-ylphenyl)methanol is primarily governed by the benzylic
alcohol functional group. This hydroxyl group can undergo a variety of transformations, making
it a valuable intermediate for the synthesis of a diverse range of derivatives.
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Figure 3: Key Chemical Transformations.

Oxidation

The benzylic alcohol can be selectively oxidized to either the corresponding aldehyde or
carboxylic acid, depending on the choice of oxidizing agent.

e To Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese
dioxide (MnOz2) can be employed to achieve the selective oxidation to (4-Thien-2-
ylbenzaldehyde.[1][10][11]

o To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnOa) or
chromic acid will oxidize the alcohol to (4-Thien-2-yl)benzoic acid.[12][13]

Experimental Protocol (Oxidation to Aldehyde):

Dissolve (4-Thien-2-ylphenyl)methanol (1.0 eq) in a suitable solvent like dichloromethane
(CH2CI2).

e Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

 Stir the reaction mixture at room temperature until the starting material is consumed
(monitored by TLC).

« Filter the reaction mixture through a pad of silica gel or celite to remove the chromium salts.

o Concentrate the filtrate to obtain the crude aldehyde, which can be further purified by column
chromatography.

Etherification

The hydroxyl group can be converted to an ether through various methods, most commonly the
Williamson ether synthesis or acid-catalyzed etherification.[2][14][15][16]

Experimental Protocol (Williamson Ether Synthesis):

e In a round-bottom flask, treat (4-Thien-2-ylphenyl)methanol (1.0 eq) with a strong base
such as sodium hydride (NaH) (1.1 eq) in an anhydrous solvent like THF at O °C to form the
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alkoxide.

Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 eq).

Allow the reaction to warm to room temperature and stir until completion.

Quench the reaction with water and extract with an organic solvent.

Purify the resulting ether by column chromatography.

Esterification

Ester derivatives can be readily prepared via Fischer esterification with a carboxylic acid under
acidic conditions or by reaction with an acyl chloride or anhydride in the presence of a base.
[17][18][19][20][21]

Experimental Protocol (Esterification with an Acyl Chloride):

Dissolve (4-Thien-2-ylphenyl)methanol (1.0 eq) and a base such as pyridine or
triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane at 0 °C.

o Slowly add the desired acyl chloride (1.1 eq).
 Stir the reaction at room temperature until complete.
e Wash the reaction mixture with dilute acid, water, and brine.

» Dry the organic layer and concentrate to yield the ester, which can be purified by
chromatography.

Applications in Drug Discovery and Development

The thiophene moiety is a well-established pharmacophore in medicinal chemistry, present in
numerous FDA-approved drugs.[1][12] Its ability to act as a bioisosteric replacement for a
phenyl ring can lead to improved metabolic stability, enhanced potency, and altered selectivity
profiles. (4-Thien-2-ylphenyl)methanol, as a versatile building block, provides a gateway to a
wide array of novel compounds with potential therapeutic applications.
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Role as a Bioisostere

The replacement of a phenyl ring with a thiophene ring is a common strategy in drug design.[2]
[22] The sulfur atom in the thiophene ring can participate in hydrogen bonding and other polar
interactions, which can be advantageous for binding to biological targets. Furthermore, the
different electronic distribution of the thiophene ring compared to a phenyl ring can influence
the pKa of neighboring functional groups and the overall lipophilicity of the molecule.

Scaffold for Biologically Active Molecules

The (4-thien-2-yl)phenyl motif has been incorporated into a variety of biologically active
compounds, including:

e Anticancer Agents: Thiophene-containing compounds have shown promise as anticancer
agents by targeting various cellular pathways.[12]

» Anti-inflammatory Agents: Derivatives of thiophene have been investigated for their anti-
inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).

» Kinase Inhibitors: The thienyl group can serve as a hinge-binding moiety in kinase inhibitors,
which are a major class of cancer therapeutics.

The hydroxymethyl group of (4-Thien-2-ylphenyl)methanol provides a convenient handle for
further chemical modifications, allowing for its incorporation into larger, more complex
molecules with tailored biological activities.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (4-
Thien-2-ylphenyl)methanol.

e Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,
gloves, and a lab coat.

» Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of
dust and contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place.
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In case of contact, rinse the affected area with copious amounts of water. If inhaled, move to
fresh air. If ingested, seek immediate medical attention.

Conclusion

(4-Thien-2-ylphenyl)methanol is a valuable and versatile building block for chemical
synthesis, particularly in the field of drug discovery. Its unique combination of a thiophene ring
and a functionalized phenyl group provides a rich platform for the development of novel
compounds with diverse biological activities. This guide has provided a comprehensive
overview of its physical and chemical properties, synthetic routes, reactivity, and potential
applications. It is our hope that this information will serve as a valuable resource for
researchers and contribute to the advancement of medicinal chemistry and the development of
new therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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